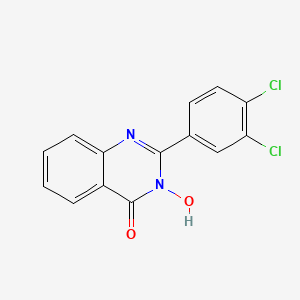

2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Description

Systematic Nomenclature and Chemical Identifier Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The compound carries the Chemical Abstracts Service registry number 306979-14-6, which serves as its unique chemical identifier in scientific databases and literature. The molecular formula C₁₄H₈Cl₂N₂O₂ reflects the precise atomic composition, with a calculated molecular weight of 307.13 daltons, establishing the fundamental parameters for chemical characterization and identification.

The systematic name derives from the quinazolinone core structure, specifically the 4(3H)-quinazolinone tautomer, which indicates the position of the carbonyl group and the protonation state of the heterocyclic nitrogen atoms. The 2-position substitution refers to the attachment point of the dichlorophenyl group on the pyrimidine ring portion of the quinazolinone framework. The 3,4-dichlorophenyl designation specifies the precise substitution pattern on the benzene ring, distinguishing this compound from other positional isomers such as the 2,4-dichlorophenyl variant. The 3-hydroxy designation indicates the presence of a hydroxyl group attached to the nitrogen atom at position 3 of the quinazolinone ring system.

Chemical database entries consistently report the compound using alternative nomenclature forms including 2-(3,4-dichlorophenyl)-3-hydroxy-3,4-dihydroquinazolin-4-one, which emphasizes the dihydro nature of the heterocyclic ring system. The Simplified Molecular Input Line Entry System representation provides a linear notation for computational chemistry applications, while the International Chemical Identifier and corresponding International Chemical Identifier Key offer standardized string representations for database searching and compound identification across different chemical information systems.

Historical Context of Quinazolinone Derivative Discovery

The development of quinazolinone chemistry commenced in 1869 when Griess successfully prepared the first quinazoline derivative through the reaction of cyanogens with anthranilic acid, producing 2-cyano-3,4-dihydro-4-oxoquinazoline. This initial synthesis established the foundational methodology for quinazolinone preparation and marked the beginning of systematic investigation into this heterocyclic class. The compound initially received the designation "bicyanoamido benzoyl" and retained this nomenclature until 1885, when more systematic naming conventions were adopted.

The systematic exploration of quinazolinone derivatives gained momentum throughout the late nineteenth and early twentieth centuries, with significant contributions from Gabriel in 1903, who developed more satisfactory synthetic approaches for quinazoline preparation. The name "quinazoline" itself was proposed by Weddige, though alternative designations such as phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanapthaline have occasionally appeared in historical literature.

Medicinal chemistry interest in quinazolinone derivatives experienced substantial growth beginning in 1950, following the elucidation of a quinazolinone alkaloid, 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone, isolated from the traditional Chinese herb Dichroa febrifuga. This natural product demonstrated antimalarial activity, catalyzing research into synthetic quinazolinone derivatives for pharmaceutical applications. The timeline of quinazolinone development reveals that by 1951, the first renowned quinazoline-containing drug, Methaqualone, entered clinical use for its sedative-hypnotic effects. Comprehensive reviews of quinazoline chemistry appeared in 1957 by Williamson, followed by additional reviews by Lindquist in 1959 and updates by Armarego in 1963.

The period from 1960 to 2010 witnessed the introduction of more than one hundred drugs containing quinazoline moieties to the pharmaceutical market, establishing this heterocyclic system as a privileged scaffold in medicinal chemistry. Contemporary chemical databases contain over 300,000 quinazoline-containing compounds, with approximately 40,000 demonstrating documented biological activity, underscoring the continued significance of this chemical class in modern drug discovery efforts.

Positional Isomerism in Dichlorophenyl-Substituted Heterocycles

Positional isomerism within dichlorophenyl-substituted quinazolinone derivatives presents significant implications for chemical identity and structural characterization. The this compound represents one specific isomeric form within a broader family of dichlorophenyl-substituted heterocycles, each distinguished by the precise positioning of chlorine substituents on the phenyl ring. Chemical database searches reveal the existence of closely related positional isomers, including 2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, which carries the Chemical Abstracts Service registry number 477864-73-6 and possesses the identical molecular formula C₁₄H₈Cl₂N₂O₂.

The structural distinction between 3,4-dichlorophenyl and 2,4-dichlorophenyl substitution patterns significantly impacts molecular properties and chemical behavior. The 2,4-dichlorophenyl isomer exhibits a boiling point of 496.8±55.0°C and a predicted density of 1.52±0.1 g/cm³, with a calculated pKa value of 7.61±0.20. These physical properties demonstrate the influence of halogen positioning on molecular characteristics, even when the overall atomic composition remains constant between isomers.

Extended positional isomerism within this chemical family includes derivatives with additional halogen substitution on the quinazolinone core itself. Database records identify compounds such as 6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, which incorporates an additional chlorine atom at the 6-position of the quinazolinone ring system. This compound carries Chemical Abstracts Service registry number 477864-78-1 and possesses the molecular formula C₁₄H₇Cl₃N₂O₂, representing a trichloro derivative with enhanced halogenation patterns.

Further structural variations include brominated analogs, such as 6-bromo-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, documented in chemical databases with distinct registry numbers and molecular formulas. These halogenated variants demonstrate the systematic exploration of positional isomerism within the dichlorophenyl-quinazolinone framework, with each modification potentially influencing chemical reactivity, physical properties, and biological activity profiles.

The systematic cataloging of these positional isomers reveals patterns in chemical database organization and nomenclature assignment. Related compounds including 3-(3,4-dichlorophenyl)quinazolin-4(3H)-one represent alternative substitution patterns where the dichlorophenyl group attaches to position 3 rather than position 2 of the quinazolinone framework. This structural variant carries Chemical Abstracts Service registry number 24170-49-8 and molecular weight 291.1 g/mol, demonstrating how positional changes affect both nomenclature and fundamental molecular parameters.

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-10-6-5-8(7-11(10)16)13-17-12-4-2-1-3-9(12)14(19)18(13)20/h1-7,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLIDGAETAXMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the condensation of 3,4-dichloroaniline with anthranilic acid derivatives under acidic or basic conditions. One common method includes the use of polyphosphoric acid as a condensing agent, which facilitates the cyclization process to form the quinazolinone core. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinazolinone ketone derivative.

Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

Oxidation: Quinazolinone ketone derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Quinazolinones, including 2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, have demonstrated significant antimicrobial properties. Studies have shown that modifications on the phenyl ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinazolinone have been synthesized and evaluated for their efficacy against various microbial strains, revealing that certain substituents can significantly improve their effectiveness .

Anticancer Properties

The anticancer potential of quinazolinone derivatives is well-documented. Research indicates that this compound and its analogs exhibit cytotoxic effects against a range of cancer cell lines. The structure-activity relationship (SAR) studies highlight that specific modifications can lead to enhanced antitumor activity, making these compounds promising candidates for cancer therapy .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of quinazolinones. For example, derivatives have been shown to inhibit edema in animal models, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthetic Methodologies

The synthesis of this compound typically involves acylation methods using anthranilic acid as a precursor. Various synthetic routes have been explored to optimize yields and reduce reaction times. Techniques such as microwave-assisted synthesis and the use of different acyl chlorides have been employed to enhance the efficiency of producing this compound .

Antimicrobial Evaluation

A study conducted by Raval et al. synthesized various derivatives of quinazolinones and evaluated their antimicrobial activity against multiple strains of bacteria and fungi. The results indicated that compounds with specific substitutions on the phenyl ring exhibited superior antimicrobial effects compared to others .

Anticancer Studies

In a comprehensive evaluation of anticancer properties, several quinazolinone derivatives were tested against various tumor cell lines. The findings revealed that certain structural modifications led to significant growth inhibition in cancer cells, highlighting the importance of SAR in developing effective anticancer agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Chlorine and bromine substituents (e.g., in ) enhance stability and receptor binding but may reduce solubility compared to hydroxyl or methoxy groups.

- Hydroxyl Group Impact: The C3 hydroxyl in the target compound could improve hydrogen bonding with biological targets, similar to 3-(2-hydroxyphenyl)-4(3H)-quinazolinone, which showed antioxidant activity .

- Dichlorophenyl vs.

Anticancer Activity

- 2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one: Demonstrated IC₅₀ values of 8–15 µM against A549 lung cancer cells via apoptosis induction .

Enzyme Inhibition

Antioxidant Properties

- 2-Thioxobenzo[g]quinazoline Derivatives : Exhibited radical scavenging activity (EC₅₀: 25–40 µM) .

- 3-(2-Hydroxyphenyl)-4(3H)-quinazolinone: Showed moderate antioxidant activity due to phenolic -OH .

Physicochemical Properties

- Solubility : Hydroxyl groups (e.g., in the target compound) improve aqueous solubility compared to fully halogenated analogs like 6,8-dibromo derivatives .

- LogP : The 3,4-dichlorophenyl group increases hydrophobicity (LogP ~3.5), whereas hydroxylation reduces it (LogP ~2.8), balancing membrane permeability and solubility .

Biological Activity

2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a member of the quinazolinone class of compounds, which are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinazolinone core substituted with a dichlorophenyl group and a hydroxyl group. Its molecular formula is , and it has been noted for its potential in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinazolinone derivatives. Specifically, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Assays : In vitro tests using MTT assays have shown that derivatives exhibit IC50 values ranging from 10 μM to 12 μM against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines, indicating potent cytotoxic activity .

- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, quinazolinones have been reported to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial for tumor growth .

Antibacterial Activity

Quinazolinones are also recognized for their antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The following findings illustrate their effectiveness:

- Minimum Inhibitory Concentration (MIC) : The MIC values for various quinazolinone derivatives against MRSA have been documented as low as 0.25 μg/mL, showcasing their potential as effective antibacterial agents .

- Synergistic Effects : Certain compounds have been shown to enhance the efficacy of conventional antibiotics like piperacillin-tazobactam when used in combination therapy against MRSA infections .

Antifungal Activity

Research indicates that quinazolinones possess antifungal properties as well. For instance:

- Activity Against Fungal Strains : Some derivatives have exhibited strong antifungal activity against Fusarium moniliforme, outperforming standard antifungal agents like griseofulvin .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key insights from SAR studies include:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against cancer cells |

| Hydroxyl groups | Enhanced solubility and bioavailability |

| Halogen substitutions | Improved antibacterial activity |

These modifications can significantly impact the compound's interaction with biological targets, enhancing its therapeutic potential.

Case Studies

- Cytotoxicity in Cancer Research : A study evaluating a series of quinazolinone derivatives found that specific structural modifications led to enhanced cytotoxicity in MCF-7 cells, with particular emphasis on the role of halogen atoms in increasing potency .

- Antibacterial Synergy : A clinical study demonstrated that a novel quinazolinone derivative could restore sensitivity in MRSA strains when combined with beta-lactam antibiotics, highlighting its potential use in overcoming antibiotic resistance .

Q & A

Basic Synthesis: What are the standard synthetic routes for 2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone?

Answer:

The compound is typically synthesized via nucleophilic substitution and heterocyclic ring formation. For example, reacting 4-chloroquinazoline derivatives with hydroxylamine hydrochloride generates 3-hydroxy-4(3H)-quinazolinone intermediates . Subsequent functionalization with 3,4-dichlorophenyl groups is achieved through coupling reactions (e.g., using Lawesson’s reagent or P₂S₅ for thione derivatives) . Characterization involves elemental analysis, IR (C=O stretch at ~1670 cm⁻¹), and ¹H/¹³C NMR to confirm substitution patterns .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Catalysts : Cyanuric chloride or Fe₃O₄@GO nanoparticles enhance cyclization efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility, while trifluoroethanol accelerates ring closure .

- Temperature : Controlled reflux (80–100°C) minimizes side reactions like over-oxidation .

Yield improvements (>75%) are reported using microwave-assisted synthesis, reducing reaction time from hours to minutes .

Basic Characterization: What spectroscopic methods validate the structural integrity of this compound?

Answer:

- IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1660–1680 cm⁻¹) groups .

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and substituent integration; ¹³C NMR resolves quinazolinone carbons (C=O at ~160 ppm) .

- X-ray Crystallography : Resolves planar quinazolinone rings and dichlorophenyl spatial orientation (e.g., dihedral angles <10°) .

Advanced Structure-Activity Relationship (SAR): How do substituents influence biological activity?

Answer:

- Antimicrobial Activity : Electron-withdrawing groups (e.g., Br at C6/C8) enhance MIC values against S. aureus (MIC = 12.5 µg/mL) by increasing membrane permeability .

- Anti-inflammatory Action : 3-Hydroxy groups mediate COX-2 inhibition (IC₅₀ = 3.2 µM), while dichlorophenyl moieties reduce IL-6 production in macrophages .

- Antileishmanial SAR : Thione derivatives (e.g., 4(3H)-quinazolinone-thiones) show 90% inhibition of L. donovani at 50 µM via mitochondrial disruption .

Data Contradiction: How to resolve discrepancies in reported MIC values for antimicrobial activity?

Answer:

Discrepancies arise from:

- Assay Variability : Broth microdilution (CLSI standards) vs. disc diffusion (zone diameter cutoffs) .

- Strain Differences : E. coli ATCC-25922 may show resistance (MIC = 50 µg/mL) compared to clinical isolates .

- Compound Purity : HPLC purity >95% reduces false negatives; impurities >5% skew results . Validate via LC-MS and biological triplicates.

Mechanistic Studies: What approaches elucidate the anti-inflammatory mechanism?

Answer:

- In Vitro Assays : Measure COX-1/COX-2 inhibition using ELISA kits (e.g., PGE₂ reduction by 60% at 10 µM) .

- Molecular Docking : Quinazolinone binds COX-2 active site (Glide score = -8.2 kcal/mol) via H-bonds with Tyr385 .

- In Vivo Models : Carrageenan-induced paw edema in rats (ED₅₀ = 25 mg/kg) correlates with NF-κB pathway suppression .

Basic Bioactivity: What standardized protocols evaluate antimicrobial efficacy?

Answer:

- Broth Microdilution : Determine MICs in 96-well plates (CLSI M07-A10) using serial dilutions (0.5–128 µg/mL) .

- Disc Diffusion : Assess zone of inhibition (ZOI) on Mueller-Hinton agar; ZOI ≥15 mm indicates activity against P. aeruginosa .

- Time-Kill Assays : Confirm bactericidal vs. bacteriostatic effects (e.g., >3-log CFU reduction in 24h) .

Advanced Formulation: How to address solubility challenges for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.